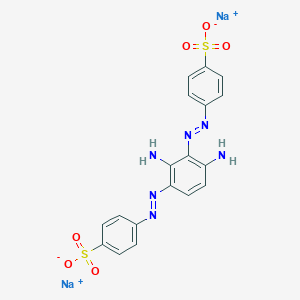

Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

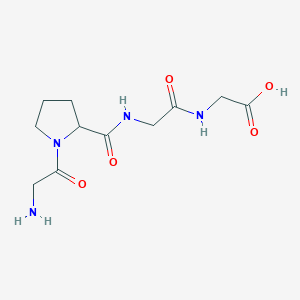

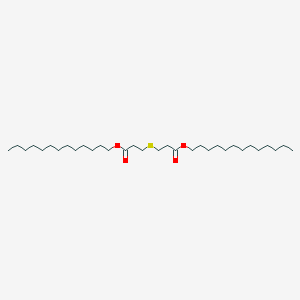

Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), also known as Direct Yellow 12 (DY12), is a water-soluble azo dye that has been widely used in various industries, such as textile, paper, leather, and food. DY12 is a synthetic compound that consists of two azo groups and two sulfonic acid groups. In recent years, DY12 has attracted a lot of attention due to its potential applications in scientific research.

Mecanismo De Acción

DY12 has been shown to have a strong affinity for proteins and nucleic acids, which makes it a useful tool for studying the interactions between biomolecules. DY12 can also act as a photosensitizer, generating reactive oxygen species upon exposure to light. This property has been exploited for its potential applications in photodynamic therapy.

Efectos Bioquímicos Y Fisiológicos

DY12 has been shown to have cytotoxic and genotoxic effects on various cell lines. It can induce oxidative stress and DNA damage, leading to cell death. DY12 has also been shown to affect the activity of enzymes involved in cellular metabolism and signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DY12 is a relatively stable compound that can be easily synthesized and purified. It has a well-defined structure and properties that make it a useful tool for studying biomolecular interactions. However, DY12 can also be toxic to cells at high concentrations, which may limit its use in certain experiments.

Direcciones Futuras

1. Development of DY12-based biosensors for detecting biomolecules.

2. Exploration of DY12 as a photosensitizer for cancer therapy.

3. Investigation of the toxicological effects of DY12 on various organisms.

4. Synthesis of DY12 derivatives with improved properties for specific applications.

5. Use of DY12 as a model compound for studying the fate and transport of azo dyes in the environment.

In conclusion, Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate), or Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) Yellow 12, is a synthetic azo dye that has potential applications in scientific research. Its well-defined structure and properties make it a useful tool for studying biomolecular interactions, while its cytotoxic and genotoxic effects on cells make it a potential candidate for cancer therapy. Further research is needed to explore the full potential of DY12 in various fields.

Métodos De Síntesis

DY12 can be synthesized through diazotization and coupling reactions. In the diazotization reaction, 2,4-diaminophenyl is first treated with nitrous acid to form a diazonium salt. The diazonium salt is then coupled with 4-aminobenzenesulfonic acid to form the final product, DY12. The synthesis process is relatively simple and can be carried out in large quantities.

Aplicaciones Científicas De Investigación

DY12 has been widely used as a model compound in scientific research due to its structural similarity to other azo dyes and its well-known properties. DY12 has been extensively studied for its potential applications in various fields, such as environmental remediation, biosensing, and drug delivery.

Propiedades

Número CAS |

14515-08-3 |

|---|---|

Nombre del producto |

Disodium 4,4'-((2,4-diamino-1,3-phenylene)bis(azo))bis(benzenesulphonate) |

Fórmula molecular |

C18H14N6Na2O6S2 |

Peso molecular |

520.5 g/mol |

Nombre IUPAC |

disodium;4-[[2,4-diamino-3-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H16N6O6S2.2Na/c19-15-9-10-16(23-21-11-1-5-13(6-2-11)31(25,26)27)17(20)18(15)24-22-12-3-7-14(8-4-12)32(28,29)30;;/h1-10H,19-20H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

Clave InChI |

QUZGSNHKMPHMEI-UHFFFAOYSA-L |

SMILES |

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1N=NC2=C(C(=C(C=C2)N)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |

Otros números CAS |

14515-08-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.